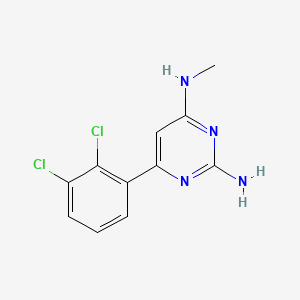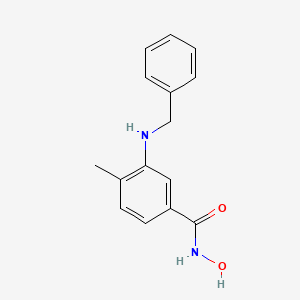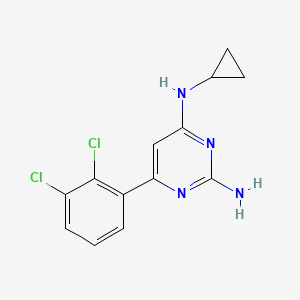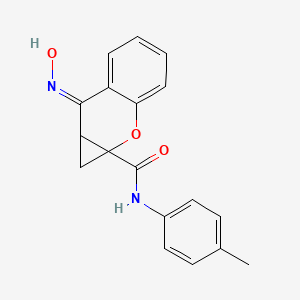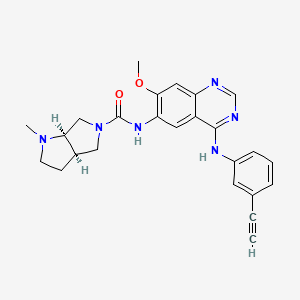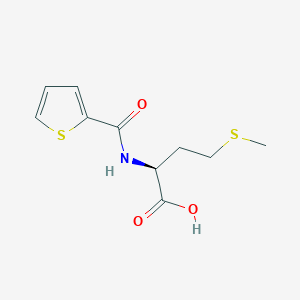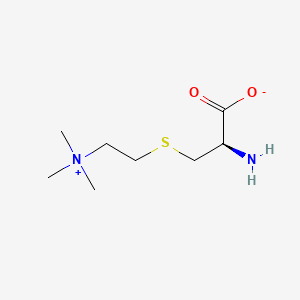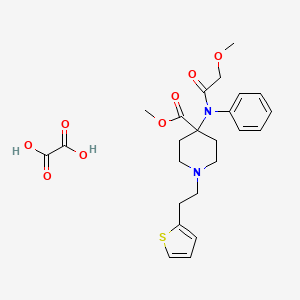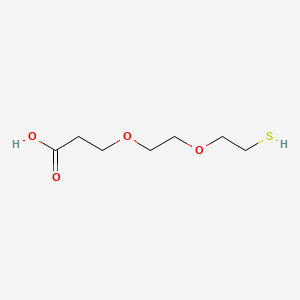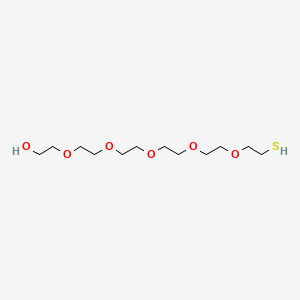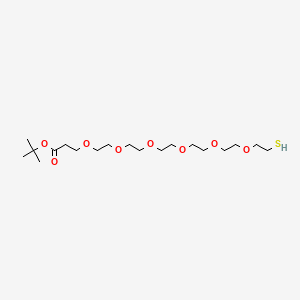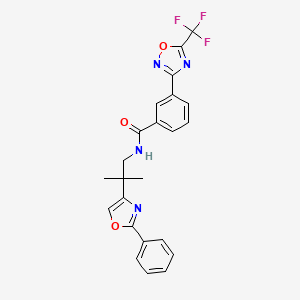
N-(2-Methyl-2-(2-phenyloxazol-4-yl)propyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structural formula represents the arrangement of atoms and their bonding in the molecule of the compound.
Synthesis Analysis
Synthesis analysis involves studying the methods used to synthesize the compound. This includes the starting materials, the type of reactions involved, the conditions under which the reactions occur, and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes the reactants, products, conditions, and mechanism of the reaction.Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties such as melting point, boiling point, solubility, density, molar mass, and chemical stability.Applications De Recherche Scientifique
Anticancer Applications
- A study by Ravinaik et al. (2021) revealed the synthesis of benzamide derivatives, showing significant anticancer activity against various cancer cell lines, suggesting potential therapeutic applications.
Nematocidal Activity
- Research by Liu et al. (2022) demonstrated that certain oxadiazole derivatives exhibit strong nematocidal activities, indicating their potential use in controlling nematode infestations.
Antimycobacterial Screening
- A study conducted by Nayak et al. (2016) explored benzamide derivatives for their antimycobacterial activities, finding promising lead molecules for tuberculosis treatment.
Anti-inflammatory and Anti-cancer Agents
- Research by Gangapuram et al. (2009) synthesized novel benzamide/benzene sulfonamides showing potential as anti-inflammatory and anti-cancer agents.
Antimicrobial Activity
- A study by Latthe and Badami (2007) synthesized benzamide derivatives with significant antimicrobial activity, suggesting their use in combating microbial infections.
Antioxidant Evaluation
- Research by Bondock et al. (2016) synthesized oxadiazoles with excellent antioxidant activity, indicating their potential in oxidative stress-related therapies.
Photolysis Study
- A study by Tsuge et al. (1977) explored the photolysis of oxadiazoles, contributing to the understanding of their chemical behavior under light exposure.
Antiplasmodial Activities
- Research by Hermann et al. (2021) identified benzamides with significant antiplasmodial activity, offering insights for malaria treatment.
Analgesic and Anti-inflammatory Screening
- A study by Dewangan et al. (2016) synthesized oxadiazole derivatives linked to quinazolin-4-one ring, showing notable analgesic and anti-inflammatory activities.
Safety And Hazards
Safety and hazards analysis involves studying the potential risks associated with the compound. This includes toxicity, flammability, environmental impact, and precautions for handling and storage.
Orientations Futures
Future directions could involve potential applications of the compound, areas for further research, and possible improvements in synthesis methods.
Propriétés
IUPAC Name |
N-[2-methyl-2-(2-phenyl-1,3-oxazol-4-yl)propyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O3/c1-22(2,17-12-32-20(28-17)14-7-4-3-5-8-14)13-27-19(31)16-10-6-9-15(11-16)18-29-21(33-30-18)23(24,25)26/h3-12H,13H2,1-2H3,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCSXAUJBQZZSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C(F)(F)F)C3=COC(=N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methyl-2-(2-phenyloxazol-4-yl)propyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


